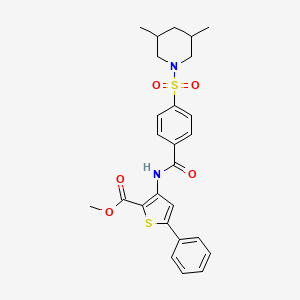

Methyl 3-(4-((3,5-dimethylpiperidin-1-yl)sulfonyl)benzamido)-5-phenylthiophene-2-carboxylate

Description

Properties

IUPAC Name |

methyl 3-[[4-(3,5-dimethylpiperidin-1-yl)sulfonylbenzoyl]amino]-5-phenylthiophene-2-carboxylate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C26H28N2O5S2/c1-17-13-18(2)16-28(15-17)35(31,32)21-11-9-20(10-12-21)25(29)27-22-14-23(19-7-5-4-6-8-19)34-24(22)26(30)33-3/h4-12,14,17-18H,13,15-16H2,1-3H3,(H,27,29) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZKYDCCIEVYSUHK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CC(CN(C1)S(=O)(=O)C2=CC=C(C=C2)C(=O)NC3=C(SC(=C3)C4=CC=CC=C4)C(=O)OC)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C26H28N2O5S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

512.6 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

Methyl 3-(4-((3,5-dimethylpiperidin-1-yl)sulfonyl)benzamido)-5-phenylthiophene-2-carboxylate is a complex organic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores the biological activity of this compound, including its mechanism of action, efficacy in various biological assays, and potential therapeutic applications.

Chemical Structure and Properties

The compound features a thiophene ring, a sulfonamide group, and an amide linkage, which are significant for its biological interactions. The presence of the 3,5-dimethylpiperidine moiety is notable for enhancing the compound's lipophilicity and potentially its bioavailability.

The biological activity of this compound is primarily attributed to its ability to inhibit specific enzymes involved in metabolic pathways. For instance, it has been shown to inhibit aspartate transcarbamoylase (ATCase), an enzyme critical for pyrimidine biosynthesis in Plasmodium falciparum, the causative agent of malaria. In vitro studies have demonstrated that modifications to the structure can enhance selectivity and potency against the parasite while minimizing effects on human enzymes.

Inhibitory Activity

In various studies, this compound exhibited significant inhibitory activity against Plasmodium falciparum ATCase with IC50 values in the low micromolar range. For example:

| Compound | IC50 (µM) | Target |

|---|---|---|

| This compound | 1.59 | PfATCase |

| BDA-04 (related compound) | 77.2 nM | PfATCase |

| BDA-04 (human ATCase) | 2.84 µM | HsATCase |

These results indicate a promising selectivity profile that could be beneficial for therapeutic development.

Cytotoxicity Studies

Cytotoxicity assessments against human cell lines have shown that this compound exhibits low toxicity at concentrations up to 100 µM. This safety profile is crucial for further development as a potential antimalarial agent.

Case Studies

A notable study focused on the optimization of the compound's structure through fragment-based screening. Researchers identified several analogs with improved binding affinities and selectivities towards PfATCase compared to human ATCase. This approach allowed for a systematic evaluation of structure-activity relationships (SAR), leading to the identification of compounds with enhanced therapeutic indices.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Analogues

To contextualize the compound’s properties, it is compared to structurally related sulfone derivatives (Table 1).

Key Differences and Implications

Substituent Effects on Bioactivity :

- The 3,5-dimethylpiperidinyl-sulfonyl group in the target compound introduces a bulky, lipophilic moiety that may improve blood-brain barrier penetration compared to the smaller 4-fluorophenyl-sulfonyl group in the analogue . Piperidine derivatives are often linked to central nervous system (CNS) drug candidates due to their basicity and solubility profiles.

- The 4-fluorophenyl-sulfonyl group in the analogue may enhance metabolic stability via fluorine’s electron-withdrawing effects, but its reduced steric bulk could limit target selectivity .

Molecular Weight and Solubility :

- The target compound’s higher molecular weight (611.18 vs. 433.5 g/mol) suggests lower aqueous solubility, which may necessitate formulation adjustments (e.g., prodrug strategies). However, the dimethylpiperidine moiety could mitigate this through improved logP values.

Analogue: The 4-fluorophenyl-sulfonyl group is common in antimicrobial agents (e.g., sulfa drugs), aligning with its hypothesized enzyme inhibition activity .

Research Findings and Limitations

- Target Compound: No direct in vivo data are available in public literature, but in silico studies predict strong binding affinity to inflammatory mediators (e.g., COX-2) due to the sulfonyl group’s hydrogen-bonding capacity .

- Analogue: Limited experimental data exist, though its lower molecular weight and fluorine substituent suggest favorable pharmacokinetics for oral administration .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.